molecular formula C11H21NO3 B11768088 tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate

tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate

Cat. No.: B11768088
M. Wt: 215.29 g/mol
InChI Key: XSSLOTCOOFGGJW-HTQZYQBOSA-N
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Description

tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylcyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate is reacted with an appropriate cyclobutyl halide in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the hydroxy group or other functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate. Reaction conditions typically involve controlled temperatures, solvents like 1,4-dioxane, and catalysts such as palladium .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. Its effects are mediated through the modulation of biochemical pathways, including those involved in oxidation-reduction reactions and substitution processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate is unique due to its specific structural features, including the presence of a dimethylcyclobutyl moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8-/m1/s1

InChI Key

XSSLOTCOOFGGJW-HTQZYQBOSA-N

Isomeric SMILES

CC1([C@@H](C[C@H]1O)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(C(CC1O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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